molecular formula C13H12O3 B11718158 3-(2-Methoxyphenoxy)phenol

3-(2-Methoxyphenoxy)phenol

Cat. No.: B11718158
M. Wt: 216.23 g/mol
InChI Key: IGTLWLVRRGPARS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)phenol (CAS 21905-60-2) is a diaryl ether derivative of interest in organic synthesis and materials science research. With a molecular formula of C13H12O3 and a molecular weight of 216.23 g/mol, this compound serves as a versatile building block for constructing more complex chemical architectures . This compound is part of the m -aryloxy phenol family, a class of molecules recognized for their utility in developing advanced polymers and functional materials. Researchers utilize such structures as intermediates in the synthesis of ligands for metal complexes and in the development of novel polymeric systems with potential applications in high-performance materials for aerospace and microelectronics, where thermal stability is critical . The methoxyphenoxy and phenolic hydroxyl groups provide distinct sites for further chemical modification, enabling its incorporation into larger molecular frameworks. Researchers are advised to handle this compound using appropriate safety precautions. The pure substance is provided for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-(2-methoxyphenoxy)phenol

InChI

InChI=1S/C13H12O3/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9,14H,1H3

InChI Key

IGTLWLVRRGPARS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques for 3 2 Methoxyphenoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 3-(2-methoxyphenoxy)phenol, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic region (typically 6.5-8.0 ppm) would show a complex series of overlapping multiplets corresponding to the eight protons on the two benzene (B151609) rings. The methoxy group (–OCH₃) would appear as a sharp singlet, likely around 3.8 ppm. rsc.org The phenolic hydroxyl (–OH) proton would present as a broad singlet whose chemical shift is variable and dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 13 distinct signals would be anticipated, as the molecule lacks symmetry. Carbons bonded to oxygen atoms (C–O) would resonate downfield (110-160 ppm), with the carbon of the methoxy group appearing around 55-60 ppm. rsc.org The remaining aromatic carbons would appear in the 100-140 ppm range. Data from related compounds like 3-methoxyphenol (B1666288) and 2-methoxyphenol can help predict these shifts. chemicalbook.comchemicalbook.comrsc.org

Table 1: Predicted NMR Spectral Data for this compound This table is predictive, based on the analysis of structurally similar compounds.

Technique Assignment Predicted Chemical Shift (δ, ppm) Notes
¹H NMR Aromatic C-H6.5 - 7.5Complex multiplets from 8 protons on two different rings.
Methoxy (-OCH₃)~3.8Singlet, 3 protons. rsc.org
Phenolic (-OH)Variable (e.g., 5.0 - 9.0)Broad singlet, exchangeable with D₂O.
¹³C NMR Aromatic C-O145 - 160Carbons attached to ether and hydroxyl groups. chemicalbook.com
Aromatic C-H / C-C105 - 135Signals for the remaining 10 aromatic carbons. chemicalbook.com
Methoxy (-OCH₃)~56Signal for the methoxy carbon. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. The molecular formula for this compound is C₁₃H₁₂O₃, giving it a molecular weight of approximately 216.23 g/mol .

In an MS experiment, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. For phenol-containing compounds, this peak is often prominent. docbrown.info The fragmentation of this compound would likely involve characteristic losses. A significant fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) to form an [M-15]⁺ ion. smolecule.com Cleavage of the diaryl ether bond is also a probable fragmentation route, which would lead to ions corresponding to the constituent phenoxy and methoxyphenoxy fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table is predictive, based on known fragmentation patterns of related structures.

m/z Value Predicted Fragment Ion Fragment Lost Notes
216[C₁₃H₁₂O₃]⁺-Molecular Ion Peak [M]⁺
215[C₁₃H₁₁O₃]⁺H•Loss of a hydrogen atom.
201[C₁₂H₉O₃]⁺•CH₃Loss of a methyl radical from the methoxy group. smolecule.com
123[C₇H₇O₂]⁺•C₆H₅OCleavage of the ether bond, forming a methoxyphenoxy cation.
93[C₆H₅O]⁺•C₇H₇O₂Cleavage of the ether bond, forming a phenoxy cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding. docbrown.info Strong absorptions around 1200-1250 cm⁻¹ would correspond to the C-O stretching of the aryl ether. docbrown.info Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule, particularly those involving conjugated π-systems like benzene rings. Phenols typically show two absorption bands in the UV region. For phenol (B47542) in water, these appear around 270 nm and 210 nm, corresponding to π→π* transitions. bgu.ac.il The presence of two aromatic rings and auxochromic substituents (–OH, –OCH₃) in this compound would be expected to influence the position and intensity of these absorption maxima.

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for this compound This table is predictive, based on the analysis of structurally similar compounds.

Technique Vibrational/Electronic Transition Predicted Absorption Region Associated Functional Group/Chromophore
IR O–H stretch3200 - 3600 cm⁻¹ (broad)Phenolic hydroxyl group docbrown.info
Aromatic C–H stretch3000 - 3100 cm⁻¹Aromatic rings
Aromatic C=C stretch1400 - 1600 cm⁻¹Aromatic rings docbrown.info
Aryl Ether C–O stretch1200 - 1250 cm⁻¹ (strong)Ar-O-Ar ether linkage docbrown.info
UV-Vis π→π* transition~270-280 nmBenzene ring chromophore bgu.ac.il
π→π* transition~210-220 nmBenzene ring chromophore bgu.ac.il

X-ray Crystallography for Solid-State Molecular Geometry Determination

While the crystal structure of this compound itself is not readily found in public databases, the structure of the closely related expectorant drug guaifenesin (B1672422), 3-(2-methoxyphenoxy)-1,2-propanediol, has been determined. researchgate.net Analysis of guaifenesin revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The study of its crystal structure provided insights into its solid-state conformation and the extensive network of hydrogen bonds formed by its hydroxyl groups. researchgate.net A similar analysis for this compound would reveal the dihedral angle between the two aromatic rings, the planarity of the system, and how the phenolic hydroxyl group participates in intermolecular hydrogen bonding to form a crystal lattice.

Table 4: Crystal Structure Data for the Related Compound Guaifenesin Source: Data for 3-(2-methoxyphenoxy)-1,2-propanediol researchgate.net

Parameter Value
Compound Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.65705
b (Å) 25.67020
c (Å) 4.97966
Volume (ų) 978.79
Z 4

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this purpose.

For a phenolic compound like this compound, Reverse-Phase HPLC (RP-HPLC) would be a suitable method for purity analysis. researchgate.net A C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is typically achieved using a UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~270 nm). The retention time of the compound under specific conditions is a key identifier, and the peak area corresponds to its concentration, allowing for quantification of purity. Purity of the related compound 3-(2-Methoxyphenoxy)-1,2-propanediol has been assessed at ≥98.0% using HPLC. thermofisher.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is also effective for analyzing volatile phenolic compounds. researchgate.net For GC analysis, a non-polar or semi-polar capillary column (e.g., DB-5) is typically used. rsc.org The sample is vaporized in a heated injector and carried through the column by an inert gas like helium or nitrogen. Derivatization of the phenolic hydroxyl group is sometimes performed to increase volatility and improve peak shape. frontiersin.org

Table 5: Typical Chromatographic Methods for Analysis of Phenolic Compounds

Technique Column Type Typical Mobile/Carrier Phase Detector Application
HPLC Reverse-Phase (e.g., ODS/C18)Acetonitrile/Water or Methanol/Water gradient researchgate.netnih.govUV-Vis/Diode Array Detector (DAD)Purity assessment, quantification in mixtures.
GC Capillary (e.g., DB-5)Inert Gas (Helium, Nitrogen, Argon) rsc.orgFlame Ionization (FID) or Mass Spectrometry (MS)Separation of volatile components, impurity profiling.

Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxyphenoxy Phenol

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Rings

The two aromatic rings of 3-(2-methoxyphenoxy)phenol possess different electron densities, influencing the regioselectivity of electrophilic substitution reactions. The phenol (B47542) ring is activated by the electron-donating hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions. byjus.com Conversely, the 2-methoxyphenoxy ring is also activated, but the directing effects of the methoxy (B1213986) and ether groups, along with potential steric hindrance, lead to more complex substitution patterns.

Common electrophilic aromatic substitution reactions applicable to phenols include:

Nitration: Reaction with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid can lead to polysubstituted products like 2,4,6-trinitrophenol. byjus.com

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com Treatment with bromine in a nonpolar solvent can produce monobromophenols, while reaction with bromine water leads to the formation of a 2,4,6-tribromophenol (B41969) precipitate. byjus.com

Sulfonation: The introduction of a sulfonyl chloride group can be achieved through chlorosulfonation with chlorosulfonic acid. The electron-donating methoxy group can influence the regioselectivity of this reaction.

Friedel-Crafts Reactions: The electron-rich nature of the phenolic ring facilitates Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.org However, these reactions have limitations and may not proceed if the aromatic ring is strongly deactivated. libretexts.org

Nucleophilic substitution reactions on the aromatic rings of this compound are less common due to the electron-rich nature of the rings. However, derivatives of this compound, such as [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride, readily undergo nucleophilic substitution where the sulfonyl chloride group is displaced by a nucleophile. This reactivity is crucial for synthesizing sulfonamides and other derivatives for pharmaceutical and agrochemical applications. The Ullmann coupling reaction, which involves reacting a phenol with an aryl halide in the presence of a copper catalyst, is a notable method for forming the aryloxy phenol structure itself, proceeding via a nucleophilic aromatic substitution mechanism. mdpi.comresearchgate.net

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound, participating in alkylation, acylation, and oxidation reactions.

The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. smolecule.comsmolecule.com

Alkylation (O-alkylation): This involves reacting the phenol with an alkylating agent, such as an alkyl halide or dimethyl carbonate, in the presence of a base like potassium carbonate or cesium carbonate. google.com This reaction is fundamental for synthesizing various derivatives. For example, the reaction of 2-methoxyphenol with glycidol (B123203) under basic conditions leads to the formation of 3-(2-methoxyphenoxy)propane-1,2-diol through nucleophilic attack of the phenoxide ion on the epoxide ring.

Acylation: The phenolic hydroxyl can be converted to an ester group by reacting with acylating agents like acid chlorides or anhydrides. smolecule.comevitachem.com Selective acylation of phenolic hydroxyls over alcoholic hydroxyls can be achieved using specific reagents and conditions. nih.gov For instance, vinyl carboxylates in the presence of rubidium fluoride (B91410) can selectively acylate phenolic hydroxyl groups. nih.gov

The following table summarizes typical reagents and products for these reactions.

Reaction TypeReagent(s)Product Type
AlkylationAlkyl halide, Base (e.g., K₂CO₃)Aryl alkyl ether
AlkylationDimethyl carbonate, Base (e.g., Cs₂CO₃)Aryl methyl ether
AcylationAcid chloride (e.g., Acetyl chloride)Aryl ester
AcylationAcid anhydrideAryl ester

The oxidation of this compound can proceed through several pathways, often involving the formation of a phenoxyl radical as a key intermediate. cdnsciencepub.com The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. smolecule.comsmolecule.comsmolecule.com

Phenoxyl radicals can be generated through various methods, including:

Hydrogen abstraction from the phenol by other radicals, such as tert-butoxyl radicals. cdnsciencepub.comgrafiati.com

Photolysis of related α-aryloxyacetophenones. cdnsciencepub.comgrafiati.com

Direct photo-oxidation in the presence of species like iron(III). rsc.org

Enzymatic oxidation using enzymes like peroxidases (e.g., horseradish peroxidase), laccases, or tyrosinase. vtt.finih.gov

Once formed, these phenoxyl radicals are reactive intermediates. Methoxy-substituted phenoxyl radicals often exhibit characteristic absorption spectra, with a peak near 400 nm and, for ortho-substituted radicals like the 2-methoxyphenoxyl radical, an additional broad absorption at longer wavelengths (e.g., 650 nm) in non-hydroxylic solvents. cdnsciencepub.comgrafiati.com These radicals can undergo coupling reactions, leading to the formation of dimeric products (lignans or dilignols), or further oxidation to quinones. cdnsciencepub.comvtt.fi The redox cycling of phenoxyl radicals in the presence of thiols can generate reactive oxygen species. nih.gov

Alkylation and Acylation Reactions

Cleavage Reactions of the Ether Linkage

The diaryl ether bond in this compound is a point of potential cleavage under various conditions, which is a reaction of significant interest, particularly in the context of lignin (B12514952) model compounds.

Acid-Catalyzed Cleavage (Acidolysis): The ether linkage can be cleaved under acidic conditions, often at elevated temperatures. scispace.comacs.org Studies on related lignin model compounds show that the rate of acid-catalyzed β-O-4 ether bond cleavage is significantly faster in phenolic compounds compared to non-phenolic ones. acs.org The reaction often proceeds through intermediates like enol ethers. acs.orgacs.org For instance, the acidolysis of 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol yields guaiacol (B22219) among other products, demonstrating the cleavage of the ether bond. acs.org

Reductive Cleavage: The ether bond can be broken under reductive conditions, often employing metal catalysts. For example, catalytic hydrogenolysis using systems like Co-Ni or Co-Zn has been shown to efficiently cleave the ether bonds in lignin model compounds, yielding phenols and other aromatic products. rsc.orgncsu.edu The reaction mechanism can involve the formation of a complex with the catalyst followed by hydride attack. rsc.org

Oxidative Cleavage: In some systems, the ether bond can be cleaved oxidatively. For example, a single-atom Co catalyst has been used for the oxidative cleavage of β-O-4 bonds in lignin model compounds in the presence of oxygen. epfl.ch The reaction pathway can involve initial oxidation of an adjacent alcohol group, followed by C-O bond cleavage to generate a phenol and a radical intermediate. epfl.ch

Bacterial Degradation: Certain bacteria, such as Pseudomonas acidovorans, can metabolize lignin model compounds, a process that involves the cleavage of the β-aryl ether linkage as a key step. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

The specific arrangement of functional groups in this compound and its derivatives influences the outcome of chemical reactions in terms of both regioselectivity and stereoselectivity.

Regioselectivity: In electrophilic substitution reactions, the hydroxyl and methoxy groups act as ortho-para directors, guiding incoming electrophiles to specific positions on the aromatic rings. byjus.com The final product distribution depends on the interplay between the electronic effects of these activating groups and steric hindrance. For example, in the sulfonation of related diphenyl ethers, the methoxy group directs substitution, and regioselectivity can be managed by controlling reaction conditions like temperature and time. Similarly, Ullmann-type coupling reactions to form diaryl ethers can exhibit high regioselectivity controlled by the nature of the substituents and the nucleophile. researchgate.net

Stereoselectivity: In reactions involving the formation of new chiral centers, the existing structure can influence the stereochemical outcome. This is particularly relevant in the oxidative coupling of phenols, where phenoxy radicals couple to form dimeric products. vtt.fi The reaction of a reactive quinone methide intermediate with a nucleophile can lead to different stereoisomers (e.g., erythro and threo). vtt.firesearchgate.net Studies on the oxidation of diastereomeric lignin model compounds have shown that different oxidants (enzymatic and non-enzymic) can exhibit a preference for oxidizing one stereoisomer over the other. researchgate.net For example, lignin peroxidase preferentially oxidizes the threo form of a model compound, while a laccase/ABTS system preferentially oxidizes the erythro form. researchgate.net

The following table provides examples of regioselective and stereoselective transformations.

TransformationReactants/ConditionsSelectivity OutcomeReference
Electrophilic Substitution Phenol derivative, Chlorosulfonic acidRegioselective sulfonation influenced by directing groups and reaction conditions.
Ullmann Coupling 5-Substituted-1,2,3-triiodobenzene, Phenols/Thiophenols, CuI catalystHigh regioselectivity in forming diaryl ethers/thioethers. researchgate.net
Oxidative Coupling Lignin model compound (erythro/threo mixture), Lignin peroxidaseStereoselective preference for oxidation of the threo isomer. researchgate.net
Oxidative Coupling Lignin model compound (erythro/threo mixture), Laccase/ABTSStereoselective preference for oxidation of the erythro isomer. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on the 3 2 Methoxyphenoxy Phenol Scaffold

Synthesis of Sulfonyl Chloride Derivatives from 3-(2-Methoxyphenoxy)phenol

The synthesis of sulfonyl chloride derivatives from a this compound core is a key strategy for creating intermediates used in the development of new chemical entities. The process generally involves the reaction of the parent phenol (B47542) with chlorosulfonic acid. This introduces a sulfonyl group, which is then converted to the more reactive sulfonyl chloride by treatment with an agent like thionyl chloride.

A notable example is the synthesis of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. This compound's structure, featuring a benzene (B151609) ring with both a 2-methoxyphenoxy group and a sulfonyl chloride moiety at the meta position, gives it distinct electronic and steric characteristics. The methoxy (B1213986) group, being electron-donating, can influence the position of sulfonation, making control of reaction conditions such as temperature and time crucial for achieving the desired regioselectivity. These sulfonyl chloride derivatives are valuable reagents, particularly in the preparation of sulfonamides, which are important in pharmaceutical synthesis.

Another related derivative is 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride, which involves a more complex multi-step synthesis. A plausible route includes introducing chloromethyl groups to a methoxy-substituted phenol, forming an ether linkage with propane (B168953) sulfonyl chloride, and finally, converting the sulfonic acid to sulfonyl chloride using thionyl chloride.

Derivative Key Synthesis Steps Reagents Significance
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chlorideSulfonation, ChlorinationChlorosulfonic acid, Thionyl chlorideIntermediate for sulfonamide synthesis
3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chlorideChloromethylation, Ether linkage formation, SulfonylationParaformaldehyde/HCl, Propane sulfonyl chloride, Thionyl chlorideComplex intermediate for further functionalization

Preparation of Propane-1,2-diol Analogues

The preparation of propane-1,2-diol analogues of this compound, such as guaifenesin (B1672422), has been explored for various applications, including their use as precursors for more complex molecules. Guaifenesin, or 3-(2-methoxyphenoxy)propane-1,2-diol, is a readily available and inexpensive chiral precursor for synthesizing nonracemic crown ethers, also known as lariat (B8276320) ethers. researchgate.net These crown ethers possess ligating side arms that can enhance their ability to form stable complexes with guest molecules. researchgate.net

The synthesis of these analogues often starts from the parent phenol and involves reactions to introduce the propanediol (B1597323) side chain. For example, the synthesis of 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-propane-1,3-diol has been studied in the context of lignin (B12514952) model compounds. nih.gov The reactivity of these diol analogues can be further exploited. For instance, they can undergo enzymatic polymerization. nih.gov

The molecular structure of 3-(2-methoxyphenoxy)propane-1,2-diol has been characterized using single-crystal X-ray diffraction, confirming its structural details which are important for understanding its chemical behavior and for designing new derivatives. researchgate.net

Analogue Starting Material Key Transformation Application
Guaifenesin (racemic)This compoundIntroduction of propane-1,2-diol side chainPrecursor for lariat ethers researchgate.net
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-propane-1,3-diolGuaiacol (B22219) and a β-O-4-type dimerLaccase-catalyzed polymerizationLignin model compound studies nih.gov
Chiral arylglycerol ethersRacemic and enantiopure precursorsPreparation of various ethersStudy of molecular structure and crystal packing researchgate.net

Construction of Benzoic Acid and Ester Derivatives

The this compound scaffold can be modified to include benzoic acid and ester functionalities, which are common in pharmacologically active molecules. One approach involves the Ullmann condensation reaction, where a substituted benzoic acid is coupled with a phenol. For instance, 2-(3-methoxyphenoxy)benzoic acid can be synthesized by reacting 2-chlorobenzoic acid with 3-methoxyphenol (B1666288) in the presence of a copper catalyst. evitachem.com This derivative serves as an intermediate for synthesizing xanthone (B1684191) derivatives, which have shown biological activities. evitachem.com

Another strategy is to start with a precursor that already contains the benzoic acid or ester group and then form the ether linkage. The synthesis of 3-[4-(2-methoxyphenoxy)pyrimidin-2-yl]benzoic acid involves a multi-step process where the methoxyphenoxy moiety is introduced via nucleophilic aromatic substitution on a pyrimidine (B1678525) ring, followed by a Suzuki-Miyaura cross-coupling to attach the benzoic acid derivative.

Furthermore, derivatives like 4-(3-hydroxyphenoxy)benzoic acid can be synthesized from 4-(3-methoxyphenoxy)benzoic acid by demethylation using hydrogen bromide. mdpi.com This resulting hydroxyphenoxy benzoic acid can then be condensed with other molecules, such as piperazine (B1678402), to create more complex structures. mdpi.com

Derivative Synthesis Method Key Reagents/Catalysts Potential Application
2-(3-Methoxyphenoxy)benzoic acidUllmann Condensation2-chlorobenzoic acid, 3-methoxyphenol, Copper catalystIntermediate for xanthones evitachem.com
3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acidNucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling2-methoxyphenol, Aryl boronic acid, Palladium catalystBuilding block for complex heterocyclic architectures
4-(3-Hydroxyphenoxy)benzoic acidDemethylation4-(3-methoxyphenoxy)benzoic acid, Hydrogen bromideIntermediate for piperazine derivatives mdpi.com

Formation of Metal Complexes and Schiff Base Ligands from Related Phenols

Phenolic compounds, including derivatives of this compound, are excellent precursors for synthesizing Schiff base ligands. These ligands, which contain an imine or azomethine group, can coordinate with various metal ions to form stable metal complexes. researchgate.netmdpi.comnih.gov The synthesis of Schiff bases typically involves the condensation of a primary amine with a carbonyl compound. researchgate.net

For example, new hexadentate Schiff bases have been prepared by condensing 2-(3-(2-aminophenoxy)naphthalen-2-yloxy)benzenamine with aldehydes like 3,5-di-tert-butyl-2-hydroxy benzaldehyde (B42025) or o-vanillin. researchgate.net These ligands then react with metal salts such as cobalt(II) chloride, copper(II) perchlorate, and zinc(II) nitrate (B79036) to form the corresponding metal complexes. researchgate.net The resulting complexes often exhibit interesting geometries, such as tetrahedral or square planar, depending on the metal ion and ligand structure. researchgate.net

The electronic properties of these complexes can be fine-tuned by the choice of substituents on the phenolic and amine precursors. These metal complexes have been investigated for a range of applications, including their potential antibacterial activities. researchgate.netmdpi.com

Ligand/Complex Type Precursors Metal Ions Characterization/Properties
Hexadentate Schiff base complexes2-(3-(2-aminophenoxy)naphthalen-2-yloxy)benzenamine, substituted benzaldehydesCo(II), Cu(II), Zn(II)Characterized by various physico-chemical techniques; evaluated for antibacterial activity. researchgate.net
Phenoxy-ketimine Schiff base complexes2-(1-(benzylimino)ethyl)phenol, (2-hydroxyphenyl)(phenyl)methanoneCu(II), Cu(I), Ag(I)Characterized by NMR, FT-IR, ESI-MS; assessed for antibacterial activity against E. coli and S. aureus. mdpi.com
Complexes of 3-methoxy-N-salicylidene-o-amino phenol3-methoxy-N-salicylidene-o-amino phenolMn(II), Co(II), Ni(II), Cu(II), Zn(II)Studied using spectroscopic methods (IR, Raman, NMR, UV-vis, ESR); investigated for antimicrobial activity. researchgate.net

Diversification of the Aromatic Ring Substituents

Varying the substituents on the aromatic rings of the this compound scaffold is a fundamental strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of the resulting analogues. This can be achieved through various synthetic methodologies.

One common approach is nucleophilic aromatic substitution (SNAr), where a halogen on one of the aromatic rings is displaced by a nucleophile. mdpi.com For instance, the reaction of 5-bromo-1,2,3-triazine (B172147) with various phenols leads to the formation of 5-aryloxy-1,2,3-triazines. acs.org This method allows for the introduction of a wide range of substituted phenoxy groups. The reaction conditions, such as the base and solvent, play a crucial role in the efficiency of these substitutions.

Another powerful tool is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an aryl halide and an aryl boronic acid in the presence of a palladium catalyst. This enables the connection of different aromatic or heteroaromatic rings to the core structure.

Furthermore, electrophilic aromatic substitution reactions, such as nitration or bromination, can be used to introduce substituents onto the electron-rich aromatic rings. msu.edu However, the high reactivity of phenols can sometimes lead to multiple substitutions or side reactions, requiring careful control of the reaction conditions or the use of protecting groups. msu.edu For example, acetylating the hydroxyl group of a phenol can attenuate its activating influence, allowing for more controlled substitution. msu.edu

The choice of substituents can significantly impact the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies for Research Purposes

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies help in identifying the key structural features required for a desired pharmacological effect and guide the design of more potent and selective compounds.

In the context of α1-adrenoceptor antagonists, SAR studies on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have provided insights into the structural requirements for affinity and selectivity. acs.org These studies often involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity.

For example, the introduction of different substituents on the aromatic rings can significantly alter the compound's binding affinity to a target receptor. brieflands.com In a study of benzo[d]imidazo[2,1-b]thiazole derivatives designed as selective estrogen receptor modulators (SERMs), the presence of an aminoethoxy side chain on one of the phenyl rings was found to be crucial for inhibiting the estrogen receptor. brieflands.com

Quantitative structure-activity relationship (QSAR) studies take this a step further by using statistical methods to correlate physicochemical properties of the molecules with their biological activity. acs.orgtiikmpublishing.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. For instance, a QSAR model was used to predict the affinity of a newly designed α1-adrenoceptor antagonist. acs.org

Key aspects often investigated in SAR studies include:

The nature and position of substituents on the aromatic rings.

The length and flexibility of linker chains.

The presence and type of hydrogen bond donors and acceptors.

Through these systematic studies, researchers can build a comprehensive understanding of the SAR for a particular class of compounds, leading to the rational design of new and improved therapeutic agents.

Computational and Theoretical Chemistry Studies of 3 2 Methoxyphenoxy Phenol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and optimized molecular geometry of compounds like 3-(2-Methoxyphenoxy)phenol. By solving approximations of the Schrödinger equation, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), can predict key structural parameters. jcsp.org.pksemanticscholar.org

The optimized geometry of this compound reveals a non-planar conformation. This is primarily due to the steric hindrance between the methoxy (B1213986) group (-OCH₃) and the ether linkage connecting the two phenyl rings. The molecule consists of a phenol (B47542) ring and a 2-methoxyphenoxy substituent. The dihedral angle between the mean planes of these two aromatic rings is a critical parameter defining the molecule's three-dimensional shape. In similar diaryl ether structures, these angles can range from 45° to 60°. jcsp.org.pk For a related triazole compound containing a 2-methoxyphenoxy group, DFT calculations showed that the methoxy group is nearly coplanar with its attached benzene (B151609) ring, with a C-C-O-C torsion angle of about 5.04°. iucr.org The optimization process confirms that the calculated structure represents a true energy minimum on the potential energy surface, validated by the absence of imaginary vibrational frequencies. global-sci.com

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Analogous Compounds Note: These are typical values derived from computational studies on structurally similar phenol ether compounds and may not represent exact experimental values for this compound.

ParameterTypical Value RangeReference/Comment
C-C (Aromatic) Bond Length (Å)1.38 - 1.41Standard for phenyl rings. nih.gov
C-O (Phenol) Bond Length (Å)1.35 - 1.37Typical for phenolic C-O bonds. jcsp.org.pk
C-O (Ether) Bond Length (Å)1.36 - 1.43Typical for aryl ether linkages. global-sci.com
O-H (Phenol) Bond Length (Å)0.96 - 0.97 nih.gov
C-O-C (Ether) Bond Angle (°)~120Reflects sp² hybridization character.
C-C-C (Aromatic) Bond Angle (°)119 - 121Close to ideal 120° for sp² carbon. global-sci.com
Dihedral Angle (Ring-Ring) (°)45 - 60Expected for non-planar diaryl ethers. jcsp.org.pk

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and methoxy-substituted rings, which are rich in π-electrons and oxygen lone pairs. The LUMO is typically distributed across the π-antibonding system of the aromatic rings. Computational studies on analogous phenolic compounds have shown energy gaps in the range of 4.0 to 5.5 eV. global-sci.comnih.gov For example, the related compound 3-(2-methoxyphenoxy)propane-1,2-diol was calculated to have an energy gap of 5.49 eV. global-sci.com A lower gap implies easier charge transfer within the molecule, which can be related to its biological activity. nih.gov

Table 2: Representative FMO Data from Analogous Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
3-(2-methoxyphenoxy)propane-1,2-diol--5.49 global-sci.com
5-Hydroxymethyluracil-7.12-1.685.44 mdpi.com
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate--~0.09 nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com It is visualized by mapping the electrostatic potential onto a constant electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. uni-muenchen.de

For this compound, the MEP surface would show concentrated negative potential (red) around the oxygen atoms of the phenolic hydroxyl group and the ether linkages due to their high electronegativity and lone pairs of electrons. These regions are the primary sites for hydrogen bonding and electrophilic interactions. mdpi.comijaemr.com Conversely, a region of strong positive potential (blue) would be located around the hydrogen atom of the phenolic hydroxyl group, identifying it as the principal site for nucleophilic attack and as a hydrogen bond donor. smolecule.com The aromatic rings would exhibit moderately negative potential above and below the plane, characteristic of π-systems.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy E(2) indicates a more intense interaction. wisc.edu

In this compound, NBO analysis would quantify the hyperconjugative interactions responsible for its stability. Key interactions would include the delocalization of the oxygen lone pairs (n) into the antibonding π* orbitals of the phenyl rings (n → π). This charge transfer from the oxygen atoms to the rings contributes to the resonance stabilization of the molecule. researchgate.net Similarly, interactions between the π orbitals of one ring and the π orbitals of the other could also be identified, providing insight into the electronic communication across the ether linkage. The analysis also yields natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods. dergipark.org.tr

Prediction of Chemical Reactivity Descriptors

Based on FMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These quantum chemical parameters provide a framework for understanding the molecule's behavior in chemical reactions. nih.gov

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap and are less reactive. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. nih.gov

Electronic Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system. nih.gov

Electrophilicity Index (ω): Calculated as μ² / (2η). This index measures the ability of a molecule to accept electrons and is useful for predicting its binding capability with biomolecules. nih.govnih.gov

For this compound, a relatively high chemical hardness would be expected based on the energy gap of analogous compounds, indicating significant stability. However, its electrophilicity index would quantify its capacity to act as an electrophile in reactions, a property crucial for its potential biological interactions. researchgate.net Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive atoms or functional groups within the molecule for specific types of attack (nucleophilic, electrophilic, or radical). researchgate.net

Molecular Dynamics and Docking Simulations for Mechanistic Insights into Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or enzyme. nih.govexplorationpub.com

Molecular Docking predicts the preferred binding orientation and affinity of a ligand within the active site of a receptor. explorationpub.com This method is instrumental in structure-based drug design for identifying potential drug candidates. For instance, phenol ether derivatives have been studied as potential non-covalent proteasome inhibitors. explorationpub.com Docking simulations of this compound against a specific enzyme target, like a laccase or a proteasome, would reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex and provide a binding energy score to estimate binding affinity. researchgate.netknu.edu.af

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing the study of the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment. nih.gov An MD simulation starting from a docked pose can validate the stability of the predicted binding mode and reveal dynamic interaction networks that are not apparent from static docking. The root-mean-square deviation (RMSD) of the ligand and protein over time is often monitored to assess the stability of the complex. nih.govknu.edu.af

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are widely used to calculate spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational properties. global-sci.comresearchgate.net

Vibrational Frequencies (FT-IR and FT-Raman): DFT calculations can predict the vibrational wavenumbers corresponding to the normal modes of the molecule. global-sci.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. semanticscholar.org This allows for a detailed assignment of spectral bands to specific molecular motions, such as O-H stretching, C-O-C ether stretching, and aromatic ring vibrations. ijaemr.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.org Comparing the calculated isotropic shielding values with experimental chemical shifts is a powerful method for structural elucidation and confirmation. dntb.gov.ua

These theoretical spectroscopic studies provide a robust foundation for interpreting experimental spectra of this compound and its derivatives. semanticscholar.orgresearchgate.net

Exploration of Research Applications of 3 2 Methoxyphenoxy Phenol and Its Analogues

Utility in Organic Synthesis as a Building Block or Intermediate

3-(2-Methoxyphenoxy)phenol and its derivatives are valuable as intermediates and building blocks in organic synthesis. The presence of reactive sites—the phenolic hydroxyl group and the aromatic rings—allows for a variety of chemical transformations.

One key application is in the synthesis of more complex molecules. For instance, the related compound, 3-phenoxyphenol (B1222215), is a crucial component in the production of raw materials for functional plastics like polyimide resins. mdpi.com The synthesis of such diaryl ethers can be achieved through methods like the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. mdpi.com Modifications of these methods are often employed to produce a range of substituted diaryl ethers.

Derivatives of this compound also serve as precursors for specialized reagents. For example, [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride is used to synthesize sulfonamides, which are important intermediates in pharmaceutical development. This sulfonyl chloride derivative is prepared from a precursor phenol, such as this compound, by reaction with chlorosulfonic acid followed by treatment with thionyl chloride.

The versatility of these compounds is further demonstrated by their use in the synthesis of various bioactive molecules. For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) is an intermediate in the synthesis of MK-2305, a potent agonist for G-protein-coupled receptor 40. mdpi.com Similarly, other analogues are used to create novel diaryl ether-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potential applications in medicine. mdpi.com

Role in Materials Science and Advanced Materials Research

The structural characteristics of this compound and its analogues make them suitable for applications in materials science, particularly in the development of polymers and other functional materials.

Analogous compounds are utilized as building blocks for creating novel materials. evitachem.comontosight.ai For example, 3-phenoxyphenol and its derivatives are key raw materials for producing high-performance polyimide resins. mdpi.comencyclopedia.pub These polymers are known for their thermal stability and mechanical strength. The diaryl ether linkage provides a degree of flexibility to the polymer backbone, which can be advantageous for processing and final material properties.

Furthermore, derivatives of these phenols can be incorporated into coatings to enhance properties like chemical resistance and durability. The unique chemical structure of compounds like 2-Propanol, 1-(2-methoxyphenoxy)-3-(2-methylphenoxy)-, suggests potential use in developing new polymers or coatings where specific chemical functionalities are desired. ontosight.ai

Investigative Tools in Biological Chemistry

In the realm of biological chemistry, this compound analogues serve as valuable tools for studying biological processes and interactions.

One significant application is the modification of biomolecules. The derivative [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride can be used to attach a sulfonyl group to proteins and peptides. This modification, known as sulfonylation, can alter the biological activity of these molecules, providing a method for researchers to probe their function and to develop new therapeutic agents.

These compounds are also used to investigate receptor binding mechanisms and signaling pathways. For instance, (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol is used in biochemical research to study interactions with beta-adrenergic receptors. smolecule.com Such studies are crucial for understanding how drugs interact with their targets and for the development of new pharmaceuticals. Similarly, other analogues are used to create fluorogenic probes for detecting and measuring reactive oxygen species like hypochlorous acid or hydroxyl radicals in biological samples. mdpi.com

Contribution to Lignin (B12514952) Model Compound Research and Depolymerization Studies

This compound and its more complex analogues are important in the study of lignin, a complex polymer found in the cell walls of plants. Lignin's structure is characterized by various linkages, with the β-O-4 (aryl glycerol-β-aryl ether) linkage being the most abundant.

Compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (B77969) serve as model compounds that mimic the β-O-4 linkage in lignin. nih.gov By studying the cleavage of these simpler model compounds, researchers can gain insights into the mechanisms of lignin depolymerization. researchgate.net This is crucial for developing more efficient methods for converting biomass into biofuels and other valuable chemicals.

Research has shown that certain bacteria, such as Pseudomonas acidovorans, can metabolize these lignin model compounds. nih.gov The degradation pathway involves the cleavage of the β-aryl ether bond, a key step in lignin breakdown. nih.gov Studies using these model compounds have helped to identify the metabolic intermediates and suggest potential enzymatic pathways involved in this process. nih.gov For example, 2-methoxyphenol (guaiacol) has been identified as a product derived from the 2-methoxyphenoxy moiety of these model compounds during microbial degradation. nih.gov

Furthermore, chemical studies on the cleavage of these model compounds under various conditions, such as with phosphotungstic acid catalysts or in alkaline pulping processes, provide valuable data for optimizing industrial lignin depolymerization processes. researchgate.netd-nb.info

Potential in Agrochemical Research as an Intermediate

The structural motif of this compound is also found in compounds with potential applications in agrochemical research. The diaryl ether structure is a common feature in many commercial herbicides and pesticides.

While direct applications of this compound in agrochemicals are not extensively documented in the provided search results, its derivatives are noted as intermediates in the development of new agrochemicals. For example, sulfonamide derivatives prepared from [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride are mentioned as being crucial building blocks in this field. Additionally, the related compound 3-(2-Methoxyphenoxy)propanoic acid is noted for its potential use as a plant growth regulator or herbicide due to its phenolic structure. smolecule.com

Assessment in Plant Growth Regulation Studies

Research has explored the potential of derivatives of this compound in regulating plant growth.

A study involving a newly synthesized Schiff base, (E)-2,4-Dibromo-6-(((2-(2-methoxyphenoxy)ethyl)iminomethyl)phenol), and its transition metal complexes investigated their plant growth regulating activity on wheat, mung bean, and moth bean seeds. sciensage.info The study assessed the effects of these compounds on germination parameters, survival percentage, root-shoot ratio, and vigor index. sciensage.info This line of research indicates the potential for developing novel plant growth regulators based on the 3-(2-methoxyphenoxy) scaffold.

In Vitro Mechanistic Studies of Biological Activity

A significant area of research for this compound and its analogues is the investigation of their biological activities in vitro, including antioxidant, antimicrobial, and anticancer effects.

Antioxidant Activity

Several compounds containing the methoxyphenoxy moiety have demonstrated antioxidant properties in cell-free systems. The phenolic hydroxyl group is a key structural feature contributing to this activity, as it can donate a hydrogen atom to scavenge free radicals. smolecule.comsmolecule.com For example, 3-(2-Methoxyphenoxy)propanoic acid has been shown to exhibit free radical scavenging properties. smolecule.com Similarly, studies on 2-(4-Methoxyphenoxy)phenol have revealed its potential as an antioxidant due to its ability to donate electrons and neutralize free radicals. smolecule.com The antioxidant activities of various methoxyphenol compounds, such as eugenol (B1671780) and vanillin, have been compared, with eugenol showing particularly strong activity in several antioxidant assays. nih.gov

Antimicrobial Activity

The antimicrobial potential of methoxyphenolic compounds has been tested against various bacterial and fungal strains. For instance, 3-(2-Methoxyphenoxy)propanoic acid has been reported to have potential antimicrobial activity against certain bacteria and fungi, though further research is needed to confirm its efficacy. smolecule.com A study on natural methoxyphenol compounds like eugenol and capsaicin (B1668287) found them to be active against both foodborne pathogens (e.g., Staphylococcus aureus, Escherichia coli) and food spoilage bacteria. nih.govnih.gov In contrast, all tested phytochemicals in that study showed only slight growth inhibition of Lactobacillus plantarum. nih.gov Another study synthesized a Schiff base ligand, (E)-2,4-Dibromo-6-(((2-(2-methoxyphenoxy)ethyl)iminomethyl)phenol), and its metal complexes, which were then tested for in vitro antimicrobial activity against E. coli and S. aureus. sciensage.info

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents in various cancer cell lines. The mechanisms of action often involve inducing apoptosis (programmed cell death) and causing cell cycle arrest.

For example, a study on new eugenol (4-allyl-2-methoxyphenol) derivatives synthesized 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl)benzohydrazide. researchgate.netnih.gov This compound exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells, with IC50 values comparable to the standard drug Doxorubicin. researchgate.netnih.gov Mechanistic studies showed that this compound arrested the cell cycle at the G2 and S phases in MCF-7 cells. researchgate.netnih.gov

Another compound, 5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, has also shown promising anti-tumor activity. In vitro studies demonstrated its ability to inhibit the proliferation of human breast cancer cells (MCF-7) in a dose-dependent manner, inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.

Metal complexes of a related ligand, 3-(2-methoxyphenoxy)propane-1,2-diol, were also screened for their in vitro anticancer activity against the MCF-7 breast cancer cell line and showed considerable activity. researchgate.net

Table of Research Findings for this compound Analogues

Compound/Analogue Research Area Key Findings
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride Organic Synthesis Intermediate for sulfonamides used in pharmaceutical development.
3-Phenoxyphenol Materials Science Raw material for functional plastics like polyimide resins. mdpi.comencyclopedia.pub
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol Biological Chemistry Used to study beta-adrenergic receptor interactions. smolecule.com
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol Lignin Research Model compound for studying lignin depolymerization. nih.gov
3-(2-Methoxyphenoxy)propanoic acid Agrochemical Research Potential as a plant growth regulator or herbicide. smolecule.com
(E)-2,4-Dibromo-6-(((2-(2-methoxyphenoxy)ethyl)iminomethyl)phenol) Plant Growth Regulation Showed plant growth regulating activity on various seeds. sciensage.info
3-(2-Methoxyphenoxy)propanoic acid In Vitro Antioxidant Exhibits free radical scavenging properties. smolecule.com
Eugenol (4-allyl-2-methoxyphenol) In Vitro Antimicrobial Active against foodborne pathogens and spoilage bacteria. nih.gov
3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl)benzohydrazide In Vitro Anticancer Cytotoxic to breast cancer cells (MDA-MB-231, MCF-7); arrests cell cycle. researchgate.netnih.gov
5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol In Vitro Anticancer Inhibits proliferation of MCF-7 breast cancer cells; induces apoptosis.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-(2-Methoxyphenoxy)phenol, and how can data contradictions be resolved?

  • Methodological Answer :

  • Spectroscopy : Use FT-IR to identify functional groups (e.g., phenolic -OH, methoxy groups) by comparing experimental peaks with computational predictions from density functional theory (DFT) studies . NMR (¹H and ¹³C) is critical for structural elucidation, particularly for distinguishing positional isomers of methoxy and phenoxy substituents.
  • Chromatography : HPLC with UV detection is recommended for purity assessment. Impurity profiling can be performed using reverse-phase columns and gradient elution, referencing protocols for structurally related compounds (e.g., carvedilol impurities) .
  • Data Contradictions : Cross-validate results using multiple techniques (e.g., combining NMR with mass spectrometry). For unresolved spectral overlaps, computational modeling (DFT) of vibrational or electronic transitions can clarify assignments .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

  • Methodological Answer :

  • While specific hazard data for this compound is limited, general precautions for phenolic derivatives apply:
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to minimize inhalation risks, especially during synthesis or high-temperature reactions.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
  • Emergency Protocols : Follow guidelines from safety data sheets (SDS) of structurally similar compounds, such as methocarbamol or 2-(2-methoxyphenoxy)-1,3-propanediol derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Computational Workflow :

Optimize the molecular geometry using B3LYP/6-31G * basis sets to calculate bond lengths, angles, and torsional conformers .

Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks.

Compute electrostatic potential (ESP) maps to identify reactive regions (e.g., phenolic -OH for hydrogen bonding or sulfonation) .

  • Applications : Predict reaction pathways (e.g., sulfonation to form sulfonyl chlorides) or interactions with biological targets (e.g., enzyme active sites). Validate computational results with experimental spectroscopic data .

Q. What microbial degradation pathways have been identified for structurally analogous compounds, and how do they inform environmental fate studies of this compound?

  • Methodological Answer :

  • Pathway Identification :
  • Studies on 3-phenoxybenzoic acid (3-PBA) degradation by Bacillus spp. reveal metabolic steps like O-demethylation and aromatic ring cleavage , producing intermediates such as 3-(2-methoxyphenoxy)benzoic acid .
  • Similar pathways may apply to this compound, with potential formation of protocatechuate or catechol derivatives .
  • Experimental Design :
  • Use LC-MS/MS to track degradation products in soil/water microcosms.
  • Measure kinetic parameters (e.g., qmaxq_{\text{max}}, KsK_s) to model biodegradation efficiency under varying conditions (pH, temperature) .

Q. How can researchers address discrepancies in impurity profiles during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Impurity Tracking :
  • Monitor byproducts (e.g., bis-ether derivatives or oxidized quinones ) using HPLC-DAD/HRMS .
  • Compare retention times and fragmentation patterns with synthetic standards.
  • Root-Cause Analysis :
  • Vary reaction parameters (temperature, catalyst loading) to isolate impurity formation mechanisms.
  • Use DoE (Design of Experiments) to optimize conditions for minimal byproduct generation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.